molecular formula C10H18BNO4 B13475848 (3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid CAS No. 936551-51-8

(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid

Cat. No.: B13475848
CAS No.: 936551-51-8
M. Wt: 227.07 g/mol
InChI Key: MMMSPYPUXWPSED-UHFFFAOYSA-N
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Description

(3-(tert-Butoxycarbonyl)-3-azabicyclo[310]hexan-2-yl)boronic acid is a complex organic compound that features a boronic acid functional group

Properties

CAS No.

936551-51-8

Molecular Formula

C10H18BNO4

Molecular Weight

227.07 g/mol

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-2-yl]boronic acid

InChI

InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-5-6-4-7(6)8(12)11(14)15/h6-8,14-15H,4-5H2,1-3H3

InChI Key

MMMSPYPUXWPSED-UHFFFAOYSA-N

Canonical SMILES

B(C1C2CC2CN1C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid typically involves multiple steps. One common method includes the introduction of the tert-butoxycarbonyl (Boc) protecting group into the azabicyclohexane structure. This is followed by the formation of the boronic acid group through reactions involving boron-containing reagents. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the boronic acid group into other functional groups such as alcohols or ketones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride gas for deprotection of the Boc group, and various oxidizing or reducing agents depending on the desired transformation . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid exerts its effects involves interactions with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The exact pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-(tert-Butoxycarbonyl)-3-azabicyclo[310]hexan-2-yl)boronic acid apart is its unique bicyclic structure combined with the boronic acid functional group

Biological Activity

(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11_{11}H17_{17}NO4_4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1931961-71-5
  • Structure : The compound features a bicyclic structure with a boronic acid moiety, which is significant for its reactivity and biological interactions.

Antitumor Activity

Research has indicated that compounds containing the azabicyclo[3.1.0]hexane framework exhibit significant antitumor properties. A study evaluated various derivatives, including those similar to this compound, for their antiproliferative effects against several cancer cell lines:

CompoundCell LineIC50_{50} (μM)
Compound AHeLa4.2
Compound BCT2624.1
Compound CK56210.5

These findings suggest that modifications to the azabicyclo structure can enhance or diminish biological activity, indicating a structure-activity relationship (SAR) that warrants further investigation .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Histone Deacetylases (HDACs) : Compounds with the azabicyclo[3.1.0]hexane moiety have been shown to inhibit HDACs, which play a crucial role in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies demonstrate that treatment with these compounds leads to increased apoptosis in cancer cell lines, evidenced by changes in cell cycle distribution and morphological alterations .
  • Impact on Cell Motility : The compound affects cytoskeletal dynamics, significantly reducing cell motility and the formation of filopodia in HeLa cells .

Antibacterial Activity

In addition to antitumor properties, compounds with similar structures have demonstrated antibacterial activity against various pathogens, suggesting a broader therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of azabicyclo compounds in preclinical models:

  • Study 1 : Investigated the effect of a related compound on tumor growth in Balb/C mice, revealing significant reductions in tumor size compared to control groups.
  • Study 2 : Explored the pharmacokinetics and biodistribution of boronic acid derivatives, indicating favorable profiles for further development as therapeutic agents.

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